molecular formula C23H23N5O3 B11611968 N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11611968
M. Wt: 417.5 g/mol
InChI Key: FZQZXILZTWISQD-UHFFFAOYSA-N
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Description

N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally intricate tricyclic compound featuring a fused triazatricyclo[8.4.0.0^{3,8}]tetradeca ring system. Key substituents include a benzyl group at the N-position, a 3-methoxypropyl chain at the 7-position, and a carboxamide moiety at the 5-position. Structural elucidation of such compounds typically relies on X-ray crystallography, with refinement tools like SHELXL and visualization suites like ORTEP-3 playing critical roles in confirming bond geometries and stereochemistry .

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-31-13-7-12-28-20(24)17(22(29)25-15-16-8-3-2-4-9-16)14-18-21(28)26-19-10-5-6-11-27(19)23(18)30/h2-6,8-11,14,24H,7,12-13,15H2,1H3,(H,25,29)

InChI Key

FZQZXILZTWISQD-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

The synthesis of N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Chemical Synthesis

N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca can serve as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with tailored properties.

Case Study 1: Anticancer Research

A study explored the anticancer properties of N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca in vitro against various cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study demonstrated that the compound exhibited substantial antibacterial activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Differences

The compound’s triazatricyclo framework distinguishes it from spirocyclic analogs, such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ().

Functional Group Variations

  • Substituent Effects : The 3-methoxypropyl chain in the target compound may improve solubility compared to the benzothiazole groups in ’s spiro derivatives. However, benzothiazole moieties confer π-π stacking capabilities, which are absent in the methoxypropyl substituent .
  • Carboxamide vs. Diones : The carboxamide group at position 5 enables hydrogen bonding interactions, contrasting with the diketone groups in spiro compounds, which are more reactive toward nucleophiles but less stable under physiological conditions .

Data Tables: Comparative Properties

Property Target Compound Spiro Analogs ()
Core Structure Triazatricyclo[8.4.0.0³,⁸] Spiro[4.5]decane
Key Functional Groups Carboxamide, 3-methoxypropyl Benzothiazole, diketone
Solubility (Predicted) Moderate (polar substituents) Low (aromatic benzothiazole)
Stabilizing Interactions Hydrogen bonding (carboxamide) π-π stacking (benzothiazole)
Crystallography Tools SHELXL, ORTEP-3 SHELX, WinGX

Biological Activity

N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

PropertyDetails
Molecular FormulaC21H27N5O4
Molecular Weight413.5 g/mol
IUPAC NameThis compound
InChI KeyJAWBYQGECCPVAX-UHFFFAOYSA-N
Canonical SMILESCC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCCCOC

Chemical Structure and Reactivity

The compound features a benzyl group, an imino group, and a carboxamide functionality that contribute to its potential biological activity and chemical reactivity. The presence of nitrogen atoms within the tricyclic structure enhances its interaction with biological macromolecules such as proteins and nucleic acids .

1. Antimicrobial Activity

Research indicates that compounds with similar structural frameworks often exhibit antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis. The triazatricyclo structure may enhance the binding affinity to bacterial targets .

2. Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, molecular docking studies have indicated potential interactions with key proteins involved in cancer pathways .

3. Anti-inflammatory Effects

Certain derivatives of this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

The biological activity of N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca can be attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
  • Receptor Binding : Its unique structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways.

Study on Antioxidant Activity

A recent study highlighted the antioxidant capacity of related compounds containing triazole rings. These compounds demonstrated significant DPPH radical scavenging activity and were more effective than standard antioxidants like BHA at comparable concentrations .

Anticancer Activity Research

In vitro studies using MTT assays on various cancer cell lines (e.g., HT29 and DU145) showed that the compound could significantly reduce cell viability in a dose-dependent manner. The IC50 values indicated potent anticancer properties compared to established chemotherapeutics .

Q & A

Basic: What are the optimal synthetic routes for synthesizing N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide?

Methodological Answer:
The synthesis of complex tricyclic compounds often involves multi-step reactions. For example, analogous spirocyclic compounds are synthesized via cyclization reactions between carbonyl derivatives and substituted amines. In -oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-2-yl-amine derivatives under reflux conditions to form spiro[4.5]decane intermediates. Key steps include:

  • Cyclization : Use of polar aprotic solvents (e.g., acetonitrile) and catalysts like potassium carbonate to facilitate ring closure .
  • Functionalization : Post-cyclization reactions with pyrrolidine to introduce carboxamide groups, as seen in analogous compounds .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Characterization should combine multiple techniques to confirm structure and purity:

  • Elemental Analysis : Validates empirical formula and purity (e.g., deviations <0.4% for C, H, N) .
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxo groups) .
    • UV-Vis : Detects conjugation in the tricyclic system (e.g., λmax ~300–350 nm for aromatic/heterocyclic π→π* transitions) .
  • Melting Point : Consistency with literature values (e.g., ±2°C) ensures compound identity .

Advanced: How can researchers design experiments to investigate the compound’s stability under varying conditions?

Methodological Answer:
Stability studies require controlled factorial designs:

  • Variables : Temperature (25–60°C), pH (3–10), and light exposure (UV vs. dark) .
  • Sampling Intervals : Analyze degradation at 0, 7, 14, and 30 days using HPLC or LC-MS to quantify decomposition products .
  • Experimental Replication : Use randomized block designs with split-split plots to account for temporal and environmental variability, as demonstrated in for similar heterocyclic systems .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictory bioactivity data can arise from methodological variability. To address this:

  • Standardization : Use uniform assay protocols (e.g., fixed cell lines, incubation times, and solvent controls) .
  • Dose-Response Curves : Compare EC50/IC50 values across studies to identify outliers .
  • Meta-Analysis : Apply statistical models (e.g., random-effects models) to aggregate data from multiple sources, accounting for study heterogeneity .

Advanced: What methodologies are effective for studying environmental fate and degradation pathways?

Methodological Answer:
Environmental risk assessment requires multi-phase studies:

  • Abiotic Degradation : Hydrolysis studies under varying pH and temperature, monitored via GC-MS .
  • Biotic Degradation : Microbial degradation assays using soil or water microcosms, with LC-MS/MS to identify metabolites .
  • Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict persistence and bioaccumulation potential based on logP and molecular weight .

Advanced: How can computational modeling aid in understanding structure-activity relationships (SAR)?

Methodological Answer:
Computational approaches bridge structural features and bioactivity:

  • Docking Studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., kinases or receptors) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., imino groups as nucleophilic centers) .
  • SAR Libraries : Synthesize derivatives with systematic substituent variations (e.g., methoxypropyl vs. ethoxypropyl) and correlate with activity data, as in and .

Advanced: How can researchers evaluate ecological risks associated with this compound?

Methodological Answer:
Risk assessment integrates lab and field

  • Toxicity Testing : Acute/chronic assays on model organisms (e.g., Daphnia magna for aquatic toxicity) .
  • Exposure Modeling : Estimate environmental concentrations using fugacity models based on solubility and volatility data .
  • Ecosystem-Level Studies : Long-term field trials with split-plot designs to monitor bioaccumulation in food chains, as outlined in .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize yield and purity .
  • HPLC : Preparative HPLC with C18 columns for final polishing, especially for isomers .

Advanced: What strategies mitigate challenges in scaling up synthesis for research quantities?

Methodological Answer:

  • Catalyst Optimization : Transition from homogeneous (e.g., K2CO3) to heterogeneous catalysts (e.g., immobilized bases) to improve recyclability .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic cyclization steps .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress .

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